4,5-Dimethoxy-1,2-benzenacetic Acid
Description
Properties
CAS No. |
1000517-77-0 |
|---|---|
Molecular Formula |
C₁₀H₁₂O₄ |
Molecular Weight |
196.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,2-benzenacetic Acid typically involves the methoxylation of benzenacetic acid derivatives. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methoxylation .
Industrial Production Methods: Industrial production of this compound often involves the purification of intermediates such as 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are crucial in the synthesis of Ivabradine and its salts. The process includes steps like bromination and subsequent purification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-1,2-benzenacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzenacetic acids
Scientific Research Applications
Overview
4,5-Dimethoxy-1,2-benzenacetic acid is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry, as well as its role as an intermediate in the synthesis of pharmaceutical compounds.
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.
Antioxidant Properties
Research indicates that compounds related to this compound exhibit antioxidant properties. For instance, idebenone has been shown to scavenge free radicals effectively and prevent lipid peroxidation, which is crucial in neuroprotection . This suggests that similar compounds could be explored for their antioxidant capabilities.
Biochemical Studies
The compound's structural features make it suitable for biochemical studies aimed at understanding enzyme interactions and metabolic pathways. Its derivatives can be used to probe the effects of methoxy substitution on biological activity.
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
Case Study 1: Neuroprotective Effects
A study examining idebenone demonstrated significant neuroprotective effects attributed to its antioxidant properties. This case illustrates the potential for similar compounds to offer therapeutic benefits in neurodegenerative conditions .
Case Study 2: Synthesis of Antidiabetic Agents
Research into the synthesis of antidiabetic agents like Sitagliptin has revealed that benzenacetic acids are critical intermediates. The synthesis process often involves modifying the carboxylic acid group to enhance pharmacological activity .
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1,2-benzenacetic Acid involves its interaction with specific molecular targets. In the case of Ivabradine synthesis, the compound acts as a precursor that undergoes further chemical transformations. The methoxy groups play a crucial role in stabilizing intermediates and facilitating reactions through electron-donating effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5-dimethoxy-1,2-benzenacetic acid with structurally or functionally related compounds, emphasizing substituent positions, functional groups, molecular formulas, and applications:
Key Structural and Functional Differences:
Substituent Position and Reactivity: this compound differs from (3,4-dimethoxyphenyl)acetic acid in the placement of methoxy groups (4,5 vs. Compared to 4,5-dimethoxyphthalic acid, the replacement of one carboxylic acid with an acetic acid group reduces polarity and may enhance lipid solubility .
Functional Group Diversity: Caffeic acid contains a propenoic acid chain and catechol (dihydroxy) structure, enabling antioxidant activity via radical scavenging, unlike the single acetic acid and methoxy groups in this compound .
Analytical vs. Biomedical Applications: 4,5-Dimethoxy-1,2-diaminobenzene is specialized for fluorimetric assays due to its amine groups forming fluorescent benzimidazoles with aldehydes , whereas this compound’s applications remain less defined but likely involve organic synthesis .
Research Findings:
- 4,5-Dimethoxyphthalic acid was identified as a biomarker in semen metabolomics, showing elevated levels in infertile males .
- (3,4-Dimethoxyphenyl)acetic acid serves as a precursor to cardiovascular drugs like ivabradine, highlighting the pharmacological relevance of methoxy-acetic acid derivatives .
- 4,5-Dimethoxy-1,2-diaminobenzene enables sensitive detection of aldehydes at femtomolar concentrations, underscoring its utility in analytical chemistry .
Q & A
Q. What are the recommended synthetic pathways for 4,5-Dimethoxy-1,2-benzenacetic Acid, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves methoxylation of a benzene precursor followed by introduction of the acetic acid moiety. For example:
Methoxylation : Protect reactive sites on 1,2-diaminobenzene derivatives using acetyl groups, then perform methoxylation at positions 4 and 5 via nucleophilic substitution (e.g., using dimethyl sulfate under alkaline conditions) .
Acetic Acid Group Introduction : Employ Friedel-Crafts acylation or carboxylation via Kolbe-Schmitt reaction, optimizing temperature (80–120°C) and catalysts (e.g., AlCl₃).
-
Critical Parameters : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of methoxylating agents. Side reactions (e.g., over-alkylation) can reduce yields; monitor via TLC or HPLC .
- Data Table : Hypothetical Synthetic Routes (Based on Analogous Compounds)
| Route | Precursor | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | 1,2-Diaminobenzene | (CH₃O)₂SO₂, KOH | 65 | 95% |
| B | 1,2-Benzenediol | CH₃I, Ag₂O | 58 | 90% |
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methoxy groups; δ 2.5–3.0 ppm for acetic acid protons) and ¹³C NMR (δ 170–175 ppm for carboxyl carbon) confirm substitution patterns .
- HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with mobile phases like methanol/water (70:30, 0.1% formic acid) achieve baseline separation. MS in negative ion mode detects [M-H]⁻ ions .
- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) validate functional groups .
Q. How can researchers optimize purification of this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (1:3 ratio) at 60°C, achieving >95% purity. Monitor crystal formation via slow cooling.
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent. Collect fractions showing single spots on TLC (Rf ≈ 0.4) .
Advanced Research Questions
Q. What experimental designs elucidate the enzyme inhibition mechanisms of this compound?
- Methodological Answer :
- Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. Plot Lineweaver-Burk graphs to distinguish competitive vs. non-competitive inhibition.
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase-2), focusing on hydrogen bonds with methoxy groups .
- Fluorimetric Assays : Adapt methods from Hara et al. (1985) by derivatizing α-keto acids with dimethoxy probes; measure fluorescence quenching to infer binding affinity .
Q. How do solvent polarity and pH impact the stability of this compound?
- Methodological Answer :
-
Stability Testing : Prepare solutions in buffers (pH 2–10) and solvents (water, DMSO, methanol). Incubate at 25°C/40°C. Sample aliquots at 0, 24, 48 hrs for HPLC analysis.
-
Degradation Pathways : Acidic conditions (pH < 3) hydrolyze methoxy groups; alkaline conditions (pH > 9) deprotonate the carboxyl group, enhancing solubility but reducing stability. Use Arrhenius plots to predict shelf-life .
- Data Table : Stability Profile (Hypothetical)
| pH | Solvent | % Degradation (48 hrs, 25°C) |
|---|---|---|
| 2 | Water | 15% |
| 7 | Phosphate | 5% |
| 10 | Methanol | 30% |
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from literature, normalizing data by assay type (e.g., cell-free vs. cell-based). Use ANOVA to identify statistically significant outliers.
- Comparative Studies : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C). Control variables like cell passage number and solvent (DMSO ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
